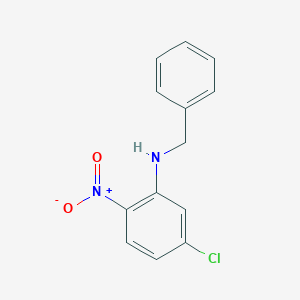
N-benzyl-5-chloro-2-nitroaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-5-chloro-2-nitroaniline is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the nitroaniline family and is widely used in organic synthesis and medicinal chemistry. In
Applications De Recherche Scientifique
N-benzyl-5-chloro-2-nitroaniline has several potential applications in scientific research. One of the most significant applications of this compound is in the field of medicinal chemistry. Studies have shown that N-benzyl-5-chloro-2-nitroaniline exhibits potent inhibitory activity against certain enzymes, such as carbonic anhydrase and cholinesterase. This makes it a potential candidate for the development of drugs for the treatment of various diseases, including Alzheimer's disease and glaucoma.
Another potential application of N-benzyl-5-chloro-2-nitroaniline is in the field of organic synthesis. This compound can be used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Mécanisme D'action
The mechanism of action of N-benzyl-5-chloro-2-nitroaniline is not fully understood. However, studies have shown that this compound exhibits inhibitory activity against certain enzymes, such as carbonic anhydrase and cholinesterase. This inhibition is believed to be due to the interaction of N-benzyl-5-chloro-2-nitroaniline with the active site of these enzymes, thereby preventing their normal function.
Effets Biochimiques Et Physiologiques
N-benzyl-5-chloro-2-nitroaniline has been shown to exhibit several biochemical and physiological effects. Studies have shown that this compound exhibits potent inhibitory activity against carbonic anhydrase and cholinesterase, which are enzymes that play important roles in various biological processes. Additionally, N-benzyl-5-chloro-2-nitroaniline has been shown to exhibit antifungal and antibacterial activity.
Avantages Et Limitations Des Expériences En Laboratoire
N-benzyl-5-chloro-2-nitroaniline has several advantages and limitations for lab experiments. One of the advantages of using this compound is its potent inhibitory activity against certain enzymes, which makes it a potential candidate for the development of drugs for the treatment of various diseases. Additionally, N-benzyl-5-chloro-2-nitroaniline is relatively easy to synthesize, which makes it readily available for use in lab experiments.
However, there are also limitations to using N-benzyl-5-chloro-2-nitroaniline in lab experiments. One of the limitations is its potential toxicity, which can pose a risk to researchers working with this compound. Additionally, the mechanism of action of N-benzyl-5-chloro-2-nitroaniline is not fully understood, which can make it challenging to interpret experimental results.
Orientations Futures
There are several future directions for research on N-benzyl-5-chloro-2-nitroaniline. One potential direction is the development of drugs for the treatment of various diseases, including Alzheimer's disease and glaucoma. Additionally, further research could be conducted to better understand the mechanism of action of N-benzyl-5-chloro-2-nitroaniline and its potential applications in other fields, such as agrochemicals and dyes. Finally, research could be conducted to explore the potential toxicity of N-benzyl-5-chloro-2-nitroaniline and to develop safety protocols for researchers working with this compound.
Méthodes De Synthèse
The synthesis of N-benzyl-5-chloro-2-nitroaniline involves a multi-step process that requires the use of certain reagents and conditions. One of the most commonly used methods for synthesizing this compound is the nitration of N-benzyl-2-chloroaniline with a mixture of nitric and sulfuric acid. The resulting product is then reduced with iron filings and hydrochloric acid to yield N-benzyl-5-chloro-2-nitroaniline. Other methods for synthesizing this compound include the use of palladium-catalyzed coupling reactions and the reduction of N-benzyl-5-chloro-2-nitroacetanilide.
Propriétés
Numéro CAS |
10066-19-0 |
|---|---|
Nom du produit |
N-benzyl-5-chloro-2-nitroaniline |
Formule moléculaire |
C13H11ClN2O2 |
Poids moléculaire |
262.69 g/mol |
Nom IUPAC |
N-benzyl-5-chloro-2-nitroaniline |
InChI |
InChI=1S/C13H11ClN2O2/c14-11-6-7-13(16(17)18)12(8-11)15-9-10-4-2-1-3-5-10/h1-8,15H,9H2 |
Clé InChI |
QNBUOSQMMPVAOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
SMILES canonique |
C1=CC=C(C=C1)CNC2=C(C=CC(=C2)Cl)[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



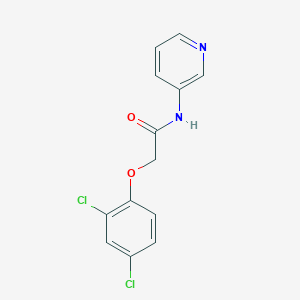
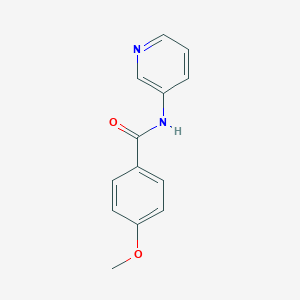
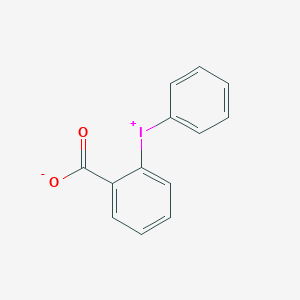
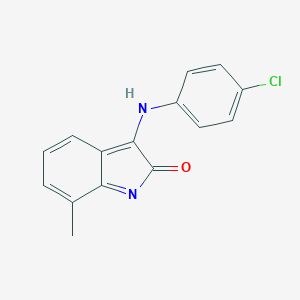
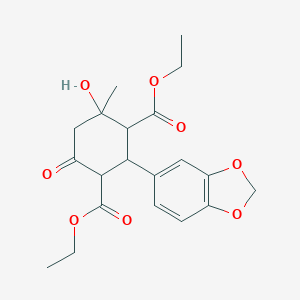
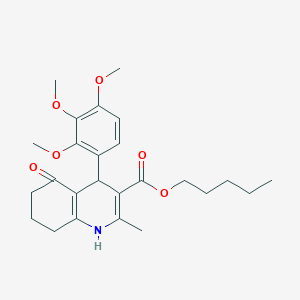
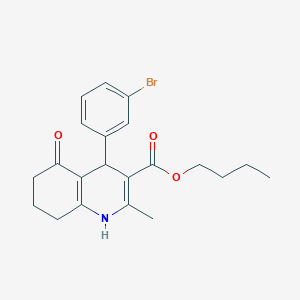
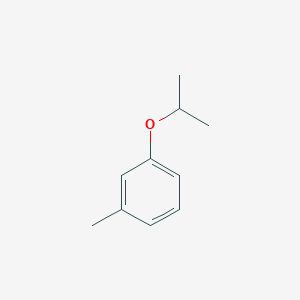
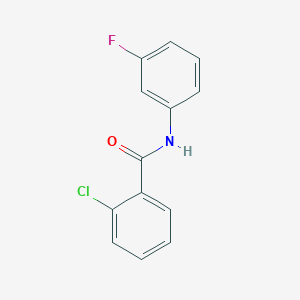
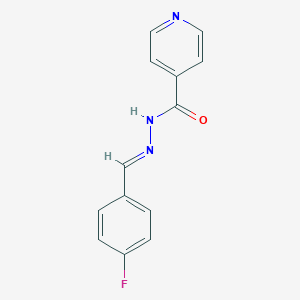
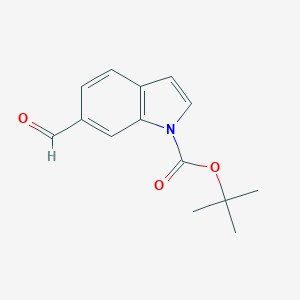
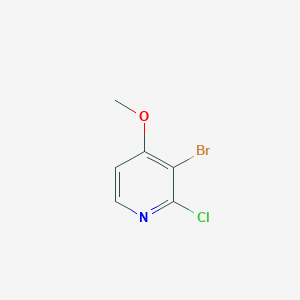
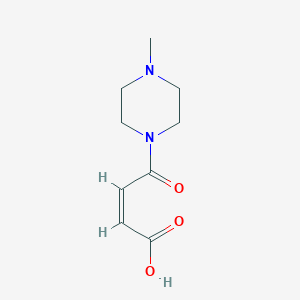
![5-[4-(2-Methoxyphenyl)piperazin-1-yl]-5-oxopentanoic acid](/img/structure/B187583.png)